molecular formula C8H9NO2 B196385 Paracetamol-d4 CAS No. 64315-36-2

Paracetamol-d4

Cat. No. B196385
CAS RN: 64315-36-2
M. Wt: 155.19 g/mol
InChI Key: RZVAJINKPMORJF-QFFDRWTDSA-N
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Description

Acetaminophen-d4, also known as Paracetamol-d4 or 4-Acetamidophenol-d4, is a deuterium-labeled analog of Acetaminophen. It is widely used as an internal standard in mass spectrometry for the quantification of Acetaminophen levels in biological samples. The incorporation of deuterium atoms enhances the stability and allows for precise quantification in various analytical applications .

Scientific Research Applications

Acetaminophen-d4 is extensively used in scientific research, including:

Mechanism of Action

Acetaminophen-d4, like its non-deuterated counterpart, exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, Acetaminophen-d4 is metabolized in the liver to form N-acetyl-p-benzoquinone imine (NAPQI), which is further detoxified by conjugation with glutathione .

Similar Compounds:

Uniqueness: Acetaminophen-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and clinical toxicology .

Future Directions

Research is ongoing to improve the efficacy and safety of Paracetamol-d4. For example, genotyping may improve efficacy and safety . Within the current trend toward the minimization of opioid analgesia, it is consistently included in multimodal, non-opioid, or opioid-sparing therapies . Future research may focus on further understanding its mechanism of action and finding ways to mitigate its potential liver toxicity .

Biochemical Analysis

Biochemical Properties

Acetaminophen-d4 shares the same biochemical properties as its non-deuterated counterpart, Acetaminophen . It is metabolized primarily in the liver by phase II conjugating enzymes into the nontoxic glucuronide and sulfate conjugates . These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . A fraction of Acetaminophen-d4 is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .

Cellular Effects

The cellular effects of Acetaminophen-d4 are largely due to its metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI can deplete liver glutathione (GSH) and modify cellular proteins, leading to oxidative stress and mitochondrial damage . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acetaminophen-d4 involves its conversion to NAPQI by cytochrome P450 enzymes . NAPQI can bind to cellular proteins and deplete GSH, leading to oxidative stress and mitochondrial damage . This can result in changes in gene expression and impacts on various cellular processes .

Temporal Effects in Laboratory Settings

The effects of Acetaminophen-d4 over time in laboratory settings are largely dependent on the dosage and duration of exposure . Over time, the reactive metabolite NAPQI can cause oxidative stress and mitochondrial damage, which can lead to cell death .

Dosage Effects in Animal Models

The effects of Acetaminophen-d4 can vary with different dosages in animal models . At therapeutic doses, Acetaminophen-d4 is generally safe, but overdose can cause severe liver injury . The recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, PO, every 8 hours .

Metabolic Pathways

Acetaminophen-d4 is primarily metabolized in the liver into nontoxic glucuronide and sulfate conjugates . This process involves the enzymes UDP-glucuronosyltransferases and sulfotransferases . A fraction of Acetaminophen-d4 is also converted into the reactive metabolite NAPQI by cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of Acetaminophen-d4 within cells and tissues are largely dependent on its metabolic conversion into various metabolites . These metabolites are then excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

Given that it is primarily metabolized in the liver, it is likely that it is localized within hepatocytes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-d4 involves the acetylation of deuterated 4-aminophenol with acetic anhydride. The reaction typically occurs in a solvent such as deuterated dimethyl sulfoxide (DMSO) or deuterated ethanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in Acetaminophen-d4 .

Industrial Production Methods: Industrial production of Acetaminophen-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The crude product is purified through recrystallization or chromatography techniques to obtain high-purity Acetaminophen-d4 .

Chemical Reactions Analysis

Types of Reactions: Acetaminophen-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480413
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64315-36-2
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64315-36-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
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Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
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Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
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85%

Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Paracetamol-d4 used in the research instead of regular Paracetamol?

A1: this compound, a deuterated form of Paracetamol, serves as an internal standard in the LC-MS/MS method for quantifying Paracetamol concentrations in human plasma []. Using a deuterated analog like this compound offers several advantages:

    Q2: How does the use of this compound contribute to the reliability of the bioequivalence study mentioned in the research?

    A2: Bioequivalence studies aim to demonstrate that two different formulations of a drug (e.g., a generic and a brand-name drug) release the active ingredient into the bloodstream at the same rate and extent. The research utilizes the developed LC-MS/MS method with this compound to accurately quantify Paracetamol concentrations in human plasma samples from a bioequivalence study [].

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